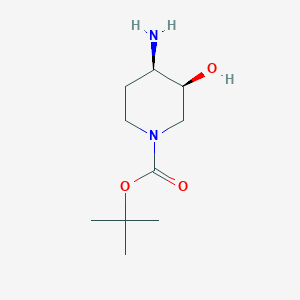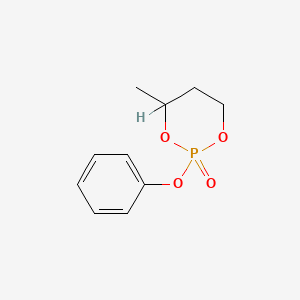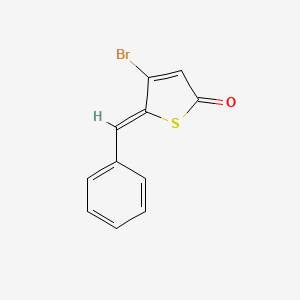
(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate, also known as 2-bromophenylhydrazone, is a chemical compound that is used for a variety of applications in scientific research. It is a colorless or white crystalline solid that is soluble in organic solvents such as ethanol and acetone. It has a molecular weight of 301.07 g/mol and a melting point of 115-117 °C. 2-bromophenylhydrazone is a useful reagent in organic synthesis and has been utilized in several scientific studies.
Mécanisme D'action
Target of Action
Similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that compounds with similar structures are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which similar compounds are involved in, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction can lead to the formation of complex organic compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
It’s important to note that the bioavailability of similar compounds, such as boronic acids and their esters, can be influenced by their stability in water .
Result of Action
The suzuki–miyaura (sm) cross-coupling reaction, which similar compounds participate in, results in the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds with potential biological activity.
Action Environment
The action, efficacy, and stability of (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate can be influenced by various environmental factors. For instance, boronic acids and their esters, which are structurally similar, are only marginally stable in water . Therefore, the presence of water and the pH of the environment could potentially influence the action of this compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (2Z)-2-[(2-bromophenyl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-7-5-4-6-9(10)12/h4-7,14H,3H2,1-2H3/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWATJIINFXJFJ-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1Br)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-2-[1-[2-[(2E)-2-phenacylideneimidazolidin-1-yl]ethyl]imidazolidin-2-ylidene]-1-phenylethanone](/img/no-structure.png)




